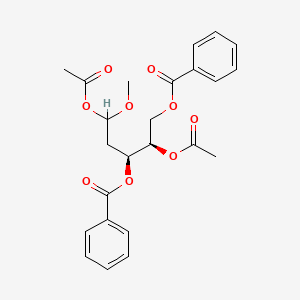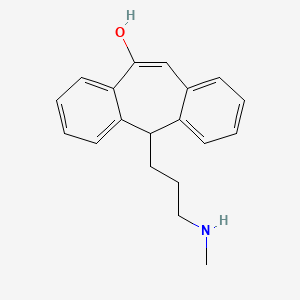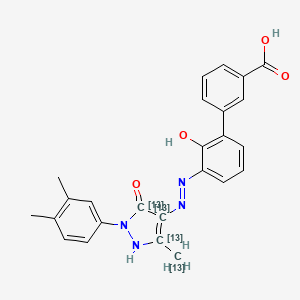
Eltrombopag-13C4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eltrombopag-13C4 ist eine markierte Version von Eltrombopag, einem Thrombopoietin-Rezeptor-Agonisten. Es wird hauptsächlich als interner Standard für die Quantifizierung von Eltrombopag in verschiedenen analytischen Methoden wie Gaschromatographie-Massenspektrometrie (GC-MS) und Flüssigchromatographie-Massenspektrometrie (LC-MS) verwendet . Eltrombopag selbst ist ein oral bioverfügbarer, nicht-peptidischer Agonist des Thrombopoietin-Rezeptors und ein Eisenchelatbildner .
Wissenschaftliche Forschungsanwendungen
Eltrombopag-13C4 wird in der wissenschaftlichen Forschung für verschiedene Anwendungen eingesetzt:
Industrie: Es wird bei der Qualitätskontrolle von pharmazeutischen Formulierungen verwendet, die Eltrombopag enthalten.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Bindung an die transmembranäre Domäne des Thrombopoietin-Rezeptors. Diese Bindung stimuliert die Phosphorylierung von Signaltransduktor und Aktivator der Transkription (STAT) und Janus-Kinase (JAK)-Proteinen, was zur Aktivierung von nachgeschalteten Signalwegen führt . Im Gegensatz zu rekombinantem Thrombopoietin oder Romiplostim aktiviert Eltrombopag nicht den AKT-Signalweg .
Wirkmechanismus
Target of Action
Eltrombopag-13C4, also known as Eltrombopag, is a thrombopoietin receptor agonist . Its primary target is the transmembrane domain of the human thrombopoietin receptor (TPO-receptor) . This receptor plays a crucial role in the production of platelets from megakaryocytes in the bone marrow .
Mode of Action
This compound interacts with the transmembrane domain of the TPO-receptor . It acts as a stimulator of STAT and JAK phosphorylation . This unique mode of action allows Eltrombopag to stimulate megakaryocytopoiesis, leading to increased platelet production .
Biochemical Pathways
This compound affects the JAK-STAT signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell . This compound’s stimulation of STAT and JAK phosphorylation leads to the activation of this pathway .
Additionally, this compound has been found to directly activate BAK, a pro-apoptotic effector of the BCL2 family proteins, leading to apoptosis .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is absorbed and reaches peak plasma concentration between 2 and 4 hours . Factors such as sex and genetic polymorphisms, specifically CYP1A2 rs762551 C>A, can influence the pharmacokinetic variability of this compound .
Result of Action
The primary result of this compound’s action is an increase in platelet production . This makes it effective in treating conditions characterized by low blood platelet counts, such as chronic immune (idiopathic) thrombocytopenia (ITP) and aplastic anemia . It has also been found to induce apoptosis in certain cell types .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of inflammation, as indicated by the proinflammatory cytokine interferon-γ (IFN-γ), can perturb the TPO-induced signaling pathways affected by this compound . Furthermore, factors such as sex and genetic polymorphisms can influence the pharmacokinetics and, consequently, the efficacy of this compound .
Biochemische Analyse
Biochemical Properties
Eltrombopag-13C4 interacts with the thrombopoietin receptor, specifically binding to its transmembrane domain . This interaction stimulates megakaryocytopoiesis in human primary bone marrow cells . Additionally, this compound has been found to bind to iron (III), acting as an iron chelator .
Cellular Effects
This compound has been shown to mobilize cellular iron from various cell lines in a concentration-dependent manner . It reduces intracellular reactive oxygen species (ROS) and restores insulin secretion in pancreatic cells . Furthermore, it has been found to maintain human hematopoietic stem and progenitor cells under inflammatory conditions mediated by IFN-γ .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the transmembrane domain of the thrombopoietin receptor, stimulating megakaryocytopoiesis . It also binds to iron (III), acting as an iron chelator . When combined with other iron chelators, this compound enhances cellular iron mobilization .
Temporal Effects in Laboratory Settings
It has been reported that Eltrombopag, the parent compound, produces a rapid and sustainable increase in platelet counts that significantly reduces bleeding .
Dosage Effects in Animal Models
This compound has been shown to increase platelet production in chimpanzees when administered at a dose of 10 mg/kg per day for five days . Specific dosage effects of this compound in animal models have not been extensively studied.
Metabolic Pathways
Eltrombopag, the parent compound, has been shown to interact with various enzymes and proteins, including those involved in iron metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been extensively studied. Given its ability to bind to the thrombopoietin receptor and iron (III), it is likely that it interacts with various transporters and binding proteins .
Subcellular Localization
Given its interactions with the thrombopoietin receptor and iron (III), it is likely that it localizes to areas of the cell where these interactions occur .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Eltrombopag-13C4 beinhaltet die Einarbeitung von Kohlenstoff-13-Isotopen in die Molekülstruktur von Eltrombopag. Der Syntheseweg beginnt typischerweise mit der Herstellung des markierten Pyrazolrings, gefolgt von seiner Kupplung mit dem Biphenylcarbonsäurederivat . Die Reaktionsbedingungen beinhalten oft die Verwendung organischer Lösungsmittel wie Dimethylformamid (DMF) und Dimethylsulfoxid (DMSO), und die Reaktionen werden unter inerter Atmosphäre durchgeführt, um Oxidation zu verhindern .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und die Isotopenmarkierung des Endprodukts zu gewährleisten. Die Produktion wird typischerweise in spezialisierten Einrichtungen durchgeführt, die mit fortschrittlichen Analysegeräten ausgestattet sind, um die Synthese- und Reinigungsprozesse zu überwachen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Eltrombopag-13C4 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Molekül vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und inerten Atmosphären durchgeführt, um die gewünschten Ergebnisse zu gewährleisten .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation Oxide ergeben, während Reduktion Alkohole oder Amine erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Romiplostim: Ein weiterer Thrombopoietin-Rezeptor-Agonist, der zur Behandlung von Thrombozytopenie eingesetzt wird.
Rekombinantes Thrombopoietin: Ein proteinbasierter Agonist des Thrombopoietin-Rezeptors.
Einzigartigkeit
Eltrombopag-13C4 ist aufgrund seiner Isotopenmarkierung einzigartig, was es zu einem idealen internen Standard für analytische Methoden macht. Darüber hinaus ermöglicht seine nicht-peptidische Struktur die orale Bioverfügbarkeit, im Gegensatz zu einigen anderen Thrombopoietin-Rezeptor-Agonisten .
Eigenschaften
IUPAC Name |
3-[3-[[2-(3,4-dimethylphenyl)-5-(113C)methyl-3-oxo-(3,4,5-13C3)1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33/h4-13,28,30H,1-3H3,(H,32,33)/i3+1,16+1,22+1,24+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOQIEJWJCQGDQ-DEZJEJLXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2[13C](=O)[13C](=[13C](N2)[13CH3])N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
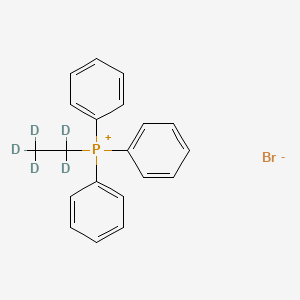




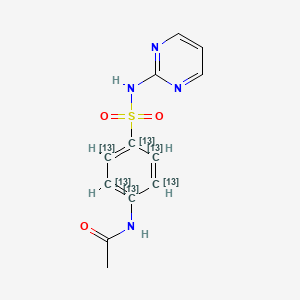
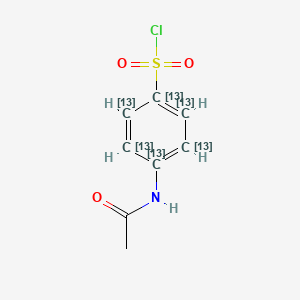


![5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde](/img/structure/B564971.png)
